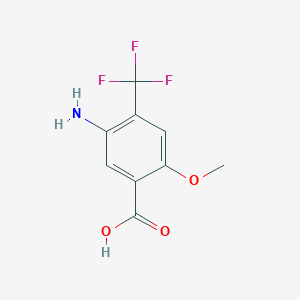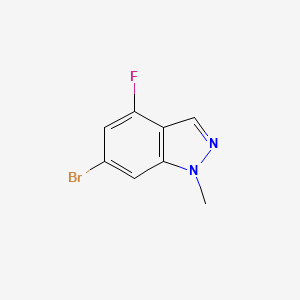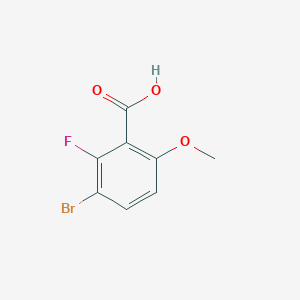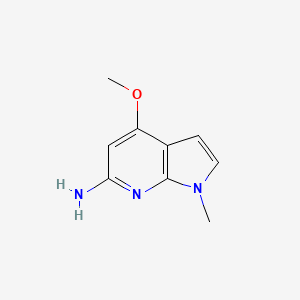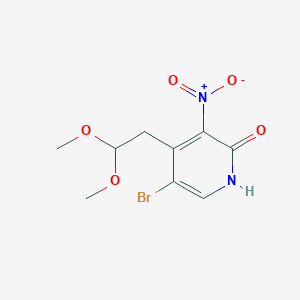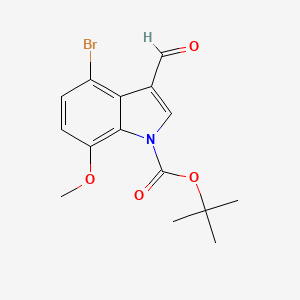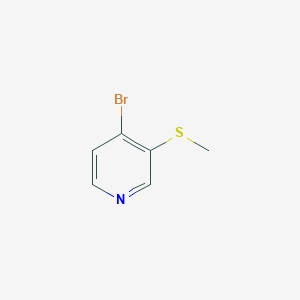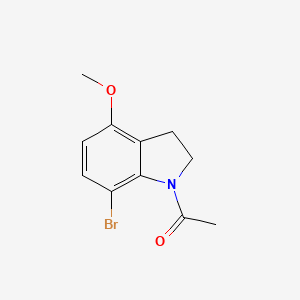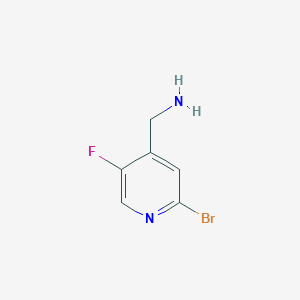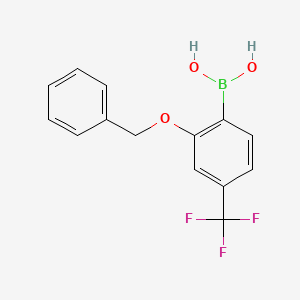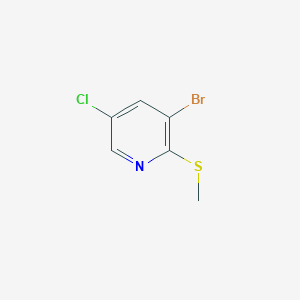
3-溴-5-氯-2-(甲硫基)吡啶
描述
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is an organic compound . It is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuff .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach . This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is C6H5BrClNS . The molecular weight is 236.1 .科学研究应用
合成新化合物
研究人员合成并研究了与3-溴-5-氯-2-(甲硫基)吡啶相关的化合物的性质,重点关注它们作为新型治疗剂中间体的潜力。例如,合成类似3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸等衍生物,这是新型杀虫剂的重要中间体,展示了3-溴-5-氯-2-(甲硫基)吡啶相关化合物在开发农用化学品中的实用性 (Niu Wen-bo, 2011)。
荧光传感器的开发
该化合物已被用于开发金属离子的荧光传感器。例如,使用吡啶-吡啉骨架开发了一种水溶性和小分子量的荧光探针,用于检测Zn(2+),表明其在化学传感器的创建中的应用 (Masayori Hagimori et al., 2011)。
抗癌和抗肿瘤活性
一些研究探讨了从含有吡啶磺酰胺的片段合成的化合物的抗癌和抗肿瘤活性,突显了衍生物的潜在药用应用。这些化合物的立体化学已被证明影响其对PI3Kα激酶的活性,这是癌症治疗中的重要靶点 (Zhixu Zhou et al., 2015)。
杂环化合物的合成
该化合物及其衍生物在合成杂环化合物中起关键作用,这在制药化学中至关重要。研究人员已开发了合成各种杂环结构的方法,展示了3-溴-5-氯-2-(甲硫基)吡啶相关化合物在有机合成中的多功能性 (V. K. Zav’yalova等,2009)。
分子对接和计算研究
与3-溴-5-氯-2-(甲硫基)吡啶相关的化合物的合成和分子对接研究为其与生物靶标的潜在相互作用提供了见解。计算方法有助于理解合成化合物的结合方式和有效性,指导更有效治疗剂的设计 (Gulraiz Ahmad et al., 2017)。
属性
IUPAC Name |
3-bromo-5-chloro-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTETYEXLILUPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



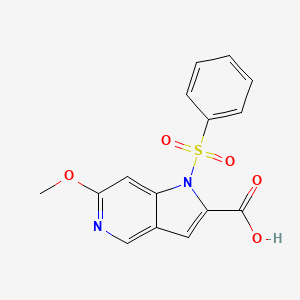
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1378326.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)
